N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by its unique structure, which includes a chromen-2-one core with methoxy and dimethyl substitutions, as well as an acetylated glycylglycine moiety.
Preparation Methods
The synthesis of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves several steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . The reaction conditions typically involve dry acetone and temperatures around 50°C. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to improve yield and reduce environmental impact .
Chemical Reactions Analysis
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound may interact with other cellular targets, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant used in the prevention of blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives. The uniqueness of this compound lies in its specific substitutions and the presence of the glycylglycine moiety, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H20N2O7 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-9-4-12(26-3)17-10(2)11(18(25)27-13(17)5-9)6-14(21)19-7-15(22)20-8-16(23)24/h4-5H,6-8H2,1-3H3,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
GQCOMDRQCRLKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC(=O)NCC(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.